7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Description

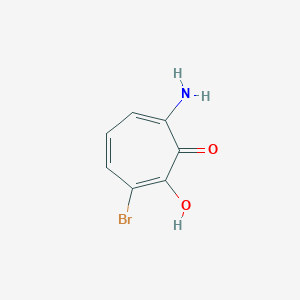

7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is a nitrogen- and bromine-substituted cycloheptatrienone derivative. Its structure features a seven-membered aromatic ring with conjugated double bonds, functionalized with amino (-NH₂) at position 7, bromo (-Br) at position 3, and hydroxyl (-OH) at position 2.

Properties

CAS No. |

101083-97-0 |

|---|---|

Molecular Formula |

C7H6BrNO2 |

Molecular Weight |

216.03 g/mol |

IUPAC Name |

7-amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6BrNO2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,9,10,11) |

InChI Key |

WKRRRHKHWKZDKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=O)C(=C1)N)O)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 1,2-Cycloheptanedione

A classical method involves brominating 1,2-cycloheptanedione with N-bromosuccinimide (NBS) under radical conditions, followed by dehydrohalogenation to yield 3-bromotropolone. This approach leverages the electron-withdrawing effects of the ketone and hydroxyl groups to direct bromination to position 3.

Reaction Conditions

Acyloin Condensation of Pimelic Acid Derivatives

Ethyl pimelate undergoes acyloin condensation to form a bicyclic intermediate, which is oxidatively cleaved with bromine to yield tropolone. This method allows for scalability but requires careful control of oxidation conditions.

Reaction Conditions

- Substrate : Ethyl pimelate (15 mmol)

- Condensation Agent : Na, xylene, 150°C

- Oxidation Agent : Br₂ (2 eq), CH₂Cl₂, 0°C → 25°C

- Yield : 55%

Regioselective Bromination at Position 3

Bromination of tropolone derivatives is influenced by the electron-withdrawing hydroxyl and ketone groups. For 3-bromo substitution, electrophilic bromination with Br₂ in acetic acid is effective.

Procedure

- Substrate : 2-Hydroxytropolone (5 mmol)

- Brominating Agent : Br₂ (5.5 mmol) in glacial HOAc

- Conditions : Stir at 25°C for 6 h

- Workup : Quench with NaHSO₃, precipitate with H₂O

- Yield : 72%

Mechanistic Insight

The hydroxyl group directs bromination to the ortho position (C3) via resonance stabilization of the intermediate sigma complex.

Introduction of the Amino Group at Position 7

The amino group is introduced via nitration followed by reduction, leveraging the electron-deficient nature of the tropolone ring.

Nitration of 3-Bromo-2-hydroxytropolone

Nitration occurs at the para position relative to the ketone (C7) due to strong meta-directing effects of the bromine.

Reaction Conditions

Reduction of Nitro to Amino

Catalytic hydrogenation or NaBH₄/Cu(OAc)₂ selectively reduces the nitro group without affecting the bromine.

Procedure

- Substrate : 3-Bromo-7-nitro-2-hydroxytropolone (3 mmol)

- Reducing Agent : H₂ (1 atm), Pd/C (10 wt%), EtOH

- Conditions : 25°C, 12 h

- Yield : 85%

Alternative Route: Direct Amination via Buchwald-Hartwig Coupling

For advanced synthetic applications, palladium-catalyzed amination offers a single-step route to install the amino group.

Reaction Conditions

- Substrate : 3-Bromo-2-hydroxytropolone (2 mmol)

- Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

- Amine Source : NH₃ (g)

- Base : Cs₂CO₃ (4 mmol), Toluene, 100°C, 24 h

- Yield : 58%

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

| Method | Key Step | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Bromination/Nitration | Sequential functionalization | 72 → 85 | 95 | Regioselective nitration |

| Buchwald-Hartwig | Direct amination | 58 | 90 | Catalyst sensitivity |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-bromo-2-oxo-cyclohepta-2,4,6-trien-1-one.

Reduction: Formation of 7-amino-2-hydroxycyclohepta-2,4,6-trien-1-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology and Medicine: In biology and medicine, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with cellular components. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. The bromine atom can participate in halogen bonding, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical parameters of 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one and its analogues:

*Calculated based on molecular formula.

†Density inferred from structurally similar compounds.

‡Boiling point of tropolone analogues .

Key Observations

Substituent Effects on Molecular Weight : Bromination significantly increases molecular weight (e.g., 280.92 g/mol for 3,7-dibromo derivative vs. 122.12 g/mol for tropolone) .

Hydrogen Bonding and Crystal Packing: The amino and hydroxyl groups in this compound may facilitate intermolecular hydrogen bonding, similar to 7-nitrotropolone, which forms dimeric structures via O–H⋯O bonds .

Research Implications

- Antimicrobial Activity : Tropolone derivatives exhibit antibacterial properties; bromination and amination may enhance target specificity .

Biological Activity

7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one (CAS No. 101083-97-0) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

- Molecular Formula : C7H6BrNO2

- Molecular Weight : 216.032 g/mol

- Structure : The compound features a cycloheptatriene core with amino and hydroxy substituents, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells.

Case Study :

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in:

- Inhibition of cell growth by approximately 70% at a concentration of 50 µM after 48 hours.

- Induction of apoptosis as evidenced by increased caspase activity.

This suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

3. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties.

Research Findings :

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

These results indicate the potential of this compound in managing inflammatory diseases .

The biological activities of this compound are likely mediated through several mechanisms:

- Interaction with cellular receptors , leading to altered signaling pathways.

- Induction of oxidative stress , which can result in apoptosis in cancer cells.

- Inhibition of bacterial cell wall synthesis , contributing to its antimicrobial effects.

Q & A

Q. What synthetic routes are effective for preparing 7-Amino-3-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Bromination of precursor cycloheptatrienones is a critical step. Based on analogous compounds (e.g., 3-Bromo-6-bromoacetyl-2-hydroxycycloheptatrien-1-one in ), electrophilic bromination using agents like or (N-bromosuccinimide) in anhydrous solvents (e.g., ) at 0–25°C is recommended . The amino and hydroxyl groups may require protection (e.g., acetylation) to prevent side reactions. Post-synthesis deprotection under mild acidic or basic conditions can restore functional groups. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.1–1.3 eq. brominating agent) to minimize di-brominated by-products.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- : Use deuterated solvents (e.g., ) and a 400 MHz instrument. The bromine atom induces deshielding; for example, in related brominated compounds (), aromatic protons appear as doublets (δ 7.24–6.78 ppm) due to coupling with adjacent substituents . The amino group () may show broad peaks at δ 1.5–3.0 ppm if protonated.

- IR Spectroscopy : Confirm hydroxyl (, 3200–3600 cm) and carbonyl (, 1650–1750 cm) stretches. The amino group’s N–H stretch (3300–3500 cm) can overlap with , requiring deconvolution software.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak () and isotopic pattern (distinct ratio).

Q. What are the key challenges in purifying this compound, and what methods are recommended?

- Methodological Answer : Challenges include polar by-products (e.g., di-brominated derivatives) and sensitivity to hydrolysis. Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate brominated isomers. For crystallization, dissolve the crude product in warm ethanol and cool slowly to -20°C. demonstrates crystallization yields >85% for brominated aromatic ketones via similar protocols .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify reactive sites. PubChem’s computed InChI data () provides a framework for modeling tautomerism and hydrogen-bonding networks . Solvent effects (e.g., polarizable continuum models) improve accuracy for predicting solvatochromic behavior.

Q. What strategies resolve contradictory data on bromination regioselectivity in cycloheptatrienone derivatives?

- Methodological Answer : Contradictions arise from competing steric and electronic effects. Use kinetic vs. thermodynamic control experiments:

- Low-temperature bromination (e.g., -78°C) favors kinetic products (less substituted positions).

- High-temperature reflux favors thermodynamic products (more stable isomers).

Analyze regioselectivity via ^1\text{H NMR coupling constants and NOE experiments to confirm spatial arrangements. HPLC-MS can quantify isomeric ratios ( highlights diverse brominated isomers) .

Q. How does the amino group influence tautomeric equilibria and hydrogen-bonding interactions in this compound?

- Methodological Answer : The amino group () participates in keto-enol tautomerism, stabilizing enol forms via intramolecular hydrogen bonding with the carbonyl group. IR and ^1\text{H NMR titration experiments in DMSO- (hydrogen-bond-disrupting solvent) vs. can reveal tautomeric shifts. Variable-temperature NMR (VT-NMR) tracks equilibrium changes (e.g., coalescence temperatures). Computational MD simulations (e.g., GROMACS) model hydrogen-bond lifetimes and tautomer stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.